Scandium trivanadium nonaoxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

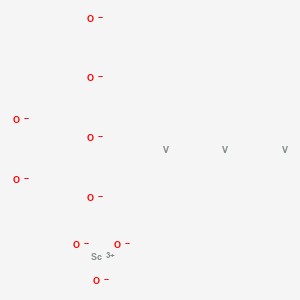

Scandium trivanadium nonaoxide is a compound with the molecular formula O9ScV3 It is composed of scandium, vanadium, and oxygen atoms This compound is known for its unique properties and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of scandium trivanadium nonaoxide typically involves the reaction of scandium oxide (Sc2O3) with vanadium oxides (V2O5 or V2O3) under high-temperature conditions. The reaction is carried out in a controlled atmosphere to prevent contamination and ensure the purity of the final product. The general reaction can be represented as follows:

Sc2O3+3V2O5→2ScV3O9

Industrial Production Methods

Industrial production of this compound involves similar high-temperature synthesis methods. The process requires precise control of temperature, pressure, and atmosphere to achieve the desired product. The use of advanced furnaces and reactors is essential to maintain the required conditions for the reaction. Additionally, purification steps are necessary to remove any impurities and obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Scandium trivanadium nonaoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). The reaction typically occurs at elevated temperatures.

Reduction: Reduction of this compound can be achieved using reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4). This reaction is usually carried out under controlled temperature and pressure conditions.

Substitution: Substitution reactions involve the replacement of oxygen atoms in this compound with other atoms or groups. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxides of scandium and vanadium, while reduction reactions may produce lower oxides or elemental forms of the metals.

Scientific Research Applications

Scandium trivanadium nonaoxide has a wide range of scientific research applications, including:

Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes. Its unique properties make it an effective catalyst for promoting specific reactions.

Biology: Research is ongoing to explore the potential biological applications of this compound, particularly in the field of bioinorganic chemistry.

Medicine: The compound is being investigated for its potential use in medical imaging and as a therapeutic agent. Its ability to interact with biological molecules makes it a promising candidate for medical applications.

Industry: this compound is used in the development of advanced materials, including high-performance ceramics and coatings. Its unique properties contribute to the enhancement of material performance.

Mechanism of Action

The mechanism of action of scandium trivanadium nonaoxide involves its interaction with various molecular targets and pathways. The compound can act as a catalyst by facilitating the transfer of electrons between reactants, thereby promoting chemical reactions. In biological systems, this compound may interact with enzymes and other biomolecules, influencing their activity and function. The specific pathways involved depend on the nature of the reaction and the target molecules.

Comparison with Similar Compounds

Scandium trivanadium nonaoxide can be compared with other similar compounds, such as scandium oxide (Sc2O3), vanadium pentoxide (V2O5), and mixed metal oxides. These compounds share some similarities in terms of their chemical properties and reactivity, but this compound is unique due to its specific combination of scandium and vanadium atoms.

Similar Compounds

Scandium Oxide (Sc2O3): A common scandium compound with applications in ceramics and electronics.

Vanadium Pentoxide (V2O5): A widely used vanadium compound with applications in catalysis and energy storage.

Mixed Metal Oxides: Compounds containing multiple metal elements, often used in catalysis and materials science.

This compound stands out due to its unique combination of properties, making it a valuable compound for various scientific and industrial applications.

Biological Activity

Scandium trivanadium nonaoxide, with the chemical formula Sc3V3O9, is a compound that has garnered attention in various scientific fields, particularly in the context of its biological activity. This article delves into its properties, potential applications, and relevant research findings.

This compound is an inorganic compound that combines scandium and vanadium oxides. Its structure consists of three scandium atoms and three vanadium atoms coordinated by oxygen. The unique arrangement of these elements contributes to its distinctive chemical behavior and potential biological interactions.

Biological Role and Toxicity

Research indicates that scandium compounds generally have no significant biological role in humans. Scandium itself is not essential for human health, and its presence in biological systems is minimal . However, compounds containing scandium, including this compound, may exhibit varying degrees of toxicity.

Vanadium compounds have been studied for their biological effects, particularly in relation to their potential as therapeutic agents. Some studies suggest that vanadium can mimic insulin activity, which may have implications for diabetes treatment . However, the toxicity of vanadium compounds must be considered, as they can exhibit harmful effects at elevated concentrations.

Research Findings

- Catalytic Activity : this compound has been explored for its catalytic properties in various chemical reactions. It has been found to catalyze reactions similar to those catalyzed by other transition metal oxides, which may have indirect biological implications through environmental interactions .

- Antioxidant Properties : Some studies have indicated that vanadium compounds may possess antioxidant properties, potentially offering protective effects against oxidative stress in biological systems. This area remains under investigation, with ongoing research needed to clarify the mechanisms involved.

- Cellular Studies : Preliminary research has shown that vanadium-containing compounds can influence cellular processes, including cell proliferation and apoptosis (programmed cell death). These effects are of particular interest in cancer research, where modulation of cell growth is crucial .

Case Studies

A few notable case studies highlight the biological activity of this compound and related compounds:

- Diabetes Management : In a study examining the effects of vanadium compounds on glucose metabolism, researchers found that certain vanadates could enhance insulin sensitivity in diabetic models. While scandium's role was minimal, the findings underscore the potential relevance of transition metal oxides in metabolic disorders.

- Toxicological Assessments : Investigations into the toxicological profiles of scandium and vanadium compounds revealed that exposure to high concentrations could lead to adverse health effects. Studies demonstrated that both metals could induce oxidative stress and inflammation in cellular models, raising concerns about their safety in various applications.

Data Summary

| Property | Value/Description |

|---|---|

| Chemical Formula | Sc3V3O9 |

| Biological Role | None established for Scandium; Vanadium shows potential |

| Toxicity | High concentrations can be harmful |

| Catalytic Activity | Effective in various chemical reactions |

| Antioxidant Potential | Possible; requires further study |

Properties

CAS No. |

93585-66-1 |

|---|---|

Molecular Formula |

O9ScV3-15 |

Molecular Weight |

341.78 g/mol |

IUPAC Name |

oxygen(2-);scandium(3+);vanadium |

InChI |

InChI=1S/9O.Sc.3V/q9*-2;+3;;; |

InChI Key |

NSMJKJAOPWGIGJ-UHFFFAOYSA-N |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Sc+3].[V].[V].[V] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.